2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a useful research compound. Its molecular formula is C12H13ClFN3O and its molecular weight is 269.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and structural characterization of related molecules. For instance, compounds structurally similar to 2-{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol have been synthesized and analyzed using single crystal diffraction, revealing their molecular conformations and crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Neurokinin-1 Receptor Antagonism
A compound with a structure related to this compound demonstrated activity as a neurokinin-1 receptor antagonist, indicating potential clinical efficacy in emesis and depression (Harrison et al., 2001).
Structural Studies in Azolylmethanes
The compound has been a subject in studies comparing the crystal structures of various fungicidal azolylmethanes, which include derivatives structurally similar to it. These studies have helped in understanding the molecular and solution conformations of these compounds (Anderson et al., 1984).
Positron Emission Tomography (PET) Studies
Compounds structurally analogous to this compound have been used in PET studies, assisting in understanding the pharmacokinetics of related drugs in animal models (Livni et al., 1992).
π-Hole Tetrel Bonding Interactions
The compound has been involved in studies exploring π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. This research contributes to the understanding of molecular interactions and bonding in similar compounds (Ahmed et al., 2020).
Fluorine-Proton Coupling Studies
Similar triazole derivatives with a 2-fluorophenyl substituent have been synthesized for studies on long-range fluorine-proton coupling, which are essential in understanding the molecular dynamics and interactions in these compounds (Kane et al., 1995).
Antimicrobial Activity
Research has been conducted on derivatives of this compound for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Nagamani et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can bind with high affinity to their targets , which could result in changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways , suggesting that this compound may also have wide-ranging effects.
Pharmacokinetics
Similar compounds have been found to be orally bioavailable , suggesting that this compound may also have good bioavailability.
Result of Action
Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(14)5-10(8)13/h3-5,7,18H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKQARQZGDMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.